5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene
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Overview
Description
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is an organic compound with the molecular formula C8H6BrF3. This compound is part of the aromatic benzene family and contains bromine, fluorine, and methyl substituents. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene typically involves the bromination of 2-(difluoromethyl)-1-fluoro-3-methylbenzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of tubular reactors for diazotization reactions has also been reported to improve the stability and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reaction is usually performed in the presence of a base, such as potassium phosphate, and a solvent like ethanol or toluene.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with arylboronic acids
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Materials Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the compound and an arylboronic acid .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(difluoromethyl)pyridine: This compound has a similar structure but contains a pyridine ring instead of a benzene ring.
2-Bromo-5-(difluoromethyl)pyridine: Another similar compound with a pyridine ring and different substitution pattern.
4-Bromo-2-(difluoromethyl)pyridine: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
1784790-30-2 |
---|---|
Molecular Formula |
C8H6BrF3 |
Molecular Weight |
239 |
Purity |
95 |
Origin of Product |
United States |
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